Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate - 443347-80-6

Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

Catalog Number: EVT-2793555
CAS Number: 443347-80-6
Molecular Formula: C24H26N2O6S
Molecular Weight: 470.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate []

Compound Description: This compound features a quinazolinone core with a 3-methoxyphenyl group at the 3-position and a methyl thioacetate group at the 2-position. It was successfully synthesized using a green chemistry approach involving DES and microwave-induced synthesis [].

2. 2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9) []

Compound Description: This compound, also known as [18F]9, is a PET ligand developed for imaging PDE10A in the brain. It features a quinazolinone core with a 4-([18F]fluoromethoxy-d2)phenyl substituent at the 3-position and a complex isoindoline-1,3-dione moiety at the 2-position [].

3. Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate []

Compound Description: This compound features a quinazolinone core substituted with a phenyl ring at the 3-position and an ethyl thioacetate group at the 2-position. Its crystal structure has been elucidated, revealing key structural features and intermolecular interactions [].

4. N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives (6a–o) []

Compound Description: These compounds represent a series of derivatives featuring a quinazolinone core linked to a 5-arylidene-2-thioxothiazolidin-4-one moiety through a thioacetamide bridge. They were synthesized and evaluated for their cytotoxic activity against K562 and MCF7 cell lines [].

5. 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione []

Compound Description: This compound is characterized by a quinazolinone core with a 2-phenylethyl group at the 3-position and a 2-(2,3-dihydro-1H-isoindole-1,3-dione)ethyl thioether group at the 2-position. Its crystal structure analysis revealed detailed conformational features and intermolecular interactions [].

6. Bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide []

Compound Description: This compound is a symmetrical disulfide featuring two quinazolinone units linked by a disulfide bond. Each quinazolinone moiety is substituted with a 2-ethoxycarbonylphenyl group at the 3-position [].

7. N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives []

Compound Description: This series of compounds consists of a quinazolinone core connected to a 4-oxo-2-thioxothiazolidin-3-yl moiety via a thioacetamide bridge. Variations are introduced through different aryl substituents at the 3-position of the quinazolinone ring [].

8. 2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide []

Compound Description: This compound features a quinazolinone core substituted with an N-(2-chlorobenzoyl)-2-chlorobenzamide group at the 3-position and an ethyl group at the 2-position. Its crystal structure analysis provided insights into its conformational features [].

9. Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate and its Derivatives []

Compound Description: This compound and its derivatives represent a class of molecules containing a thieno[2,3-d]pyrimidine core linked to a 1,2,4-oxadiazole ring. These compounds were synthesized and evaluated for their antimicrobial activities [].

10. Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate (10-13a-f) []

Compound Description: This series of compounds represents a class of molecules containing a quinazolinone core with an alkyl substituted acetamido group at the 2-position and various alkyl substituents at the 3-position. They were synthesized via N-chemoselective reactions of quinazoline-2,4-diones and azide coupling methods [].

11. Ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Derivatives []

Compound Description: These compounds belong to a class of molecules characterized by a thieno[2,3-d]pyrimidine core, featuring an ethyl carboxylate at the 6-position, various alkylthio groups at the 2-position, and different alkyl substituents at the 3-position. These compounds were synthesized and studied for their antimicrobial properties [].

Relevance: Similar to compounds from [], these compounds are structurally distinct from Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate but are included due to their related heterocyclic nature. Both the target compound (containing a quinazolinone core) and these related compounds (featuring a thieno[2,3-d]pyrimidine core) represent fused heterocyclic systems with varying substituents, emphasizing the diversity achievable within these pharmacologically relevant scaffolds.

12. N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) and Analogues (2a-2m) []

Compound Description: This set of compounds comprises a thieno[2,3-d]pyrimidine core linked to L-glutamic acid through a thiobenzamide bridge. Compound 2 specifically has a 6-ethyl group on the thieno[2,3-d]pyrimidine, while analogues 2a-2m introduce variations to explore structure-activity relationships. These compounds were synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors [].

13. Aryl-Substituted Hydrazono-Pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4][thiadiazol]-coumarin Derivatives []

Compound Description: This series features a coumarin core fused with a pyrazole ring, further linked to a [, , ]triazolo[3,4-b][1,3,4]thiadizole moiety. Variations arise from different aryl substituents on the hydrazono group. These compounds were synthesized through cyclocondensation reactions with the aim of exploring their therapeutic potential [].

14. (R)-ethyl·2-(4-((6-fluoro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)oxy)phenoxy)propanoate (QPP) []

Compound Description: This compound, abbreviated as QPP, is an ACCase-inhibiting herbicide. It features a quinazolinone core with a 6-fluoro and 3-methyl substitution. This core is linked through an oxygen atom to a phenoxypropanoate moiety [].

15. Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (5) []

Compound Description: This compound, designated as (5), features a quinazolinone core with a 4-fluorophenyl group at the 3-position and a 6-methyl substituent. An ethyl thioacetate group is attached to the 2-position of the quinazolinone ring. This compound was synthesized and evaluated for its cytotoxic activity against various cancer cell lines, demonstrating potential as an anti-cancer agent [].

16. N-(5-Aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamides (5a-f) []

Compound Description: This series of compounds are characterized by a quinazolinone core linked to a 5-aryliden-2-thioxothiazolidin-4-one unit via a thioacetamide bridge. Variations are introduced through different aryliden substituents. These compounds were synthesized and evaluated for their α-glucosidase inhibitory activity, exhibiting potential as antidiabetic agents [].

17. Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (BIQO-19) []

Compound Description: This compound, named BIQO-19, is a quinazolinone derivative designed as a potential anti-cancer agent. It features a quinazolinone core with a pyrimidin-2-ylmethyl group at the 3-position and an imidazo[1,2-a]pyridine-2-carboxylate substituent at the 6-position. BIQO-19 showed antiproliferative activity against NSCLC cells by inhibiting aurora kinase A [].

18. 3H,7H-[1,4]Diazepino[3,4-b]quinazoline-3,7-diones (9, 11) []

Compound Description: These compounds represent a unique class of tricyclic molecules containing a quinazolinone core fused with a diazepine ring. Compounds 9 and 11 within this series were synthesized and characterized using spectroscopic techniques [].

19. 2-(2-(3-(4-(2-[18F]fluoroethoxy)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]MNI-659) [, ]

Compound Description: This compound, commonly known as [18F]MNI-659, is a PET radiotracer developed for imaging PDE10A in the brain, particularly in the context of Huntington's disease. It features a quinazolinone core with a 4-(2-[18F]fluoroethoxy)phenyl substituent at the 3-position and a complex isoindoline-1,3-dione moiety linked via an ethyl group at the 2-position [, ].

20. (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) []

Compound Description: This quinazolinone derivative, compound 4b, is a potent and selective HDAC6 inhibitor. It features a quinazolinone core with a 2-ethyl and 7-fluoro substitution. The 3-position is substituted with a phenethyl group, and a N-hydroxyacrylamide group is attached at the 6-position. It showed promising results in preclinical studies for Alzheimer's disease [].

Properties

CAS Number

443347-80-6

Product Name

Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

IUPAC Name

ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate

Molecular Formula

C24H26N2O6S

Molecular Weight

470.54

InChI

InChI=1S/C24H26N2O6S/c1-4-32-22(28)14-17(27)15-33-24-25-19-8-6-5-7-18(19)23(29)26(24)12-11-16-9-10-20(30-2)21(13-16)31-3/h5-10,13H,4,11-12,14-15H2,1-3H3

InChI Key

UGEZJGFHGAVCKI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC3=CC(=C(C=C3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.